REACTION_CXSMILES
|
[C:1]([OH:12])(=[O:11])[CH2:2][C:3]#[C:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10]>CO.B#[Ni]>[C:1]([OH:12])(=[O:11])[CH2:2][CH:3]=[CH:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10]
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
C(CC#CCCCCCC)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2 mg
|
Type
|
catalyst
|
Smiles
|
B#[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The bottle is flushed with hydrogen
|
Type
|
CUSTOM
|
Details
|
sealed
|
Type
|
CUSTOM
|
Details
|
the residue is partitioned between ethyl acetate and in HCl
|
Type
|
CUSTOM
|
Details
|
The ethyl acetate layer is separated
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
2 h |
Name
|
3-decenoic acid
|
Type
|
product
|
Smiles
|
C(CC=CCCCCCC)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([OH:12])(=[O:11])[CH2:2][C:3]#[C:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10]>CO.B#[Ni]>[C:1]([OH:12])(=[O:11])[CH2:2][CH:3]=[CH:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10]
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
C(CC#CCCCCCC)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2 mg
|
Type
|
catalyst
|
Smiles
|
B#[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The bottle is flushed with hydrogen
|
Type
|
CUSTOM
|
Details
|
sealed
|
Type
|
CUSTOM
|
Details
|
the residue is partitioned between ethyl acetate and in HCl
|
Type
|
CUSTOM
|
Details
|
The ethyl acetate layer is separated
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
2 h |
Name
|
3-decenoic acid
|
Type
|
product
|
Smiles
|
C(CC=CCCCCCC)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |